Tert-butyl 5-bromo-3-methylpicolinate
Overview
Description
Tert-butyl 5-bromo-3-methylpicolinate: is an organic compound commonly used as an intermediate in chemical research and organic synthesis. It is known for its role in the preparation of various other compounds due to its unique chemical structure, which includes a bromine atom and a tert-butyl ester group attached to a picolinic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-methylpicolinate typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 3-methylpicolinic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position. The resulting brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and esterification steps are optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-bromo-3-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Oxidation can yield various oxidized forms of the compound, including carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 5-bromo-3-methylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-3-methylpicolinate depends on its specific application. In general, the compound interacts with molecular targets through its bromine atom and ester group, which can participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions enable the compound to modify biological pathways or chemical processes .
Comparison with Similar Compounds
Tert-butyl 5-bromopicolinate: Similar structure but without the methyl group at the 3-position.
Tert-butyl 3-methylpicolinate: Lacks the bromine atom at the 5-position.
5-Bromo-3-methylpicolinic acid: The carboxylic acid form without the tert-butyl ester group.
Uniqueness: Tert-butyl 5-bromo-3-methylpicolinate is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-methylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-5-8(12)6-13-9(7)10(14)15-11(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEFIDLPUQXRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.